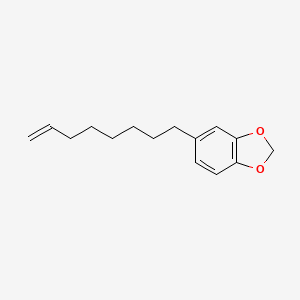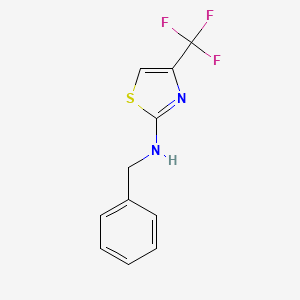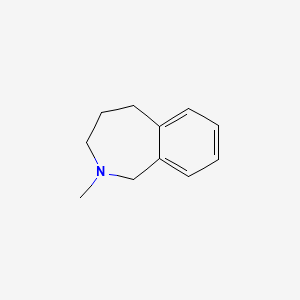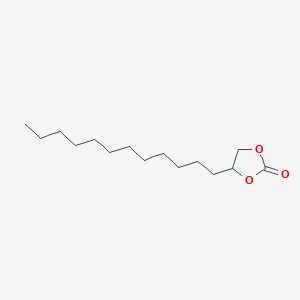
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- is an organic compound with the molecular formula C13H11N. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a phenyl group and a propadienyl group attached to the pyrrole ring makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpyrrole with propargyl bromide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrole ring attacks the propargyl bromide, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents used in these reactions are carefully selected to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and acyl chlorides. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with various molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- can be compared with other similar compounds, such as:
2-Phenylpyrrole: This compound lacks the propadienyl group, making it less reactive in certain chemical reactions.
1H-Pyrrole, 2-phenyl-: Similar to the compound but without the propadienyl group, leading to different chemical and biological properties.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a different substitution pattern, resulting in distinct reactivity and applications.
The uniqueness of 1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
| 137440-88-1 | |
Molekularformel |
C13H11N |
Molekulargewicht |
181.23 g/mol |
InChI |
InChI=1S/C13H11N/c1-2-10-14-11-6-9-13(14)12-7-4-3-5-8-12/h3-11H,1H2 |
InChI-Schlüssel |
NOAXHTWOQRQGPV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CN1C=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



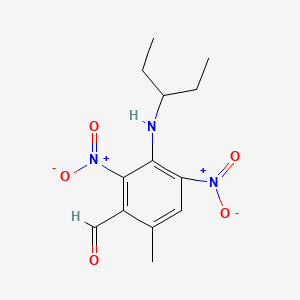
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
